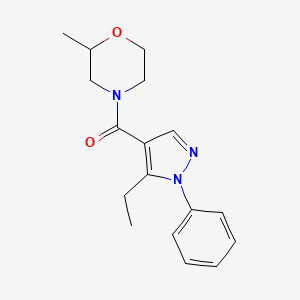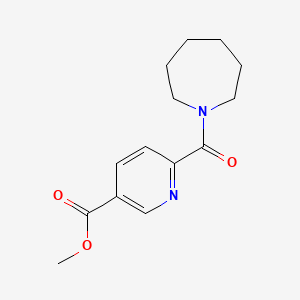![molecular formula C20H20N2O5 B7509679 Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In drug discovery, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been used as a scaffold for the development of new drugs targeting various diseases. In material science, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been used as a building block for the synthesis of new functional materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate is not fully understood. However, it has been suggested that Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate may exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. For example, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has also been shown to bind to the dopamine D2 receptor, a receptor involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to generate new derivatives with improved pharmacological properties. However, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to explore its potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, researchers can continue to modify the chemical structure of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate to generate new derivatives with improved pharmacological properties. Finally, more studies are needed to establish the safety and efficacy of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate in humans.
Conclusion:
In conclusion, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate is a chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate involves the reaction of 3-phenoxybenzoyl chloride with piperazine in the presence of triethylamine, followed by the addition of methyl 2-bromoacetate. The resulting product is then purified through column chromatography to obtain Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate as a white solid.
Eigenschaften
IUPAC Name |
methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-18(23)13-17-19(24)21-10-11-22(17)20(25)14-6-5-9-16(12-14)27-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIXVHMGOFNTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)



![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)